molecular formula C19H21ClNNaO4 B8071259 sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

Cat. No.: B8071259
M. Wt: 385.8 g/mol
InChI Key: SNJIJYKMYQRHRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate (commonly referred to as BRL37344) is a selective β3-adrenoceptor (β3-AR) agonist. Its chemical structure features a phenoxyacetic acid backbone substituted with a 3-chlorophenylhydroxyethylaminopropyl group, conferring specificity for β3-AR activation . Initially developed for metabolic disorders, BRL37344 enhances lipolysis and thermogenesis in adipose tissue by stimulating β3-ARs, which are predominantly expressed in brown and white adipocytes .

Properties

IUPAC Name

sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIJYKMYQRHRC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis via Phenoxyacetic Acid Formation

The phenoxyacetic acid backbone is synthesized through nucleophilic substitution. In a representative protocol:

  • Alkylation of p-chlorophenol : Reacting p-chlorophenol with sodium chloroacetate in ethanol under basic conditions (NaOH) yields sodium 4-chlorophenoxyacetate.

  • Introduction of the amine side chain : The intermediate undergoes coupling with 1-(3-chlorophenyl)-2-aminopropanol via reductive amination. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates this step, preserving stereochemistry.

Key Reaction Conditions :

StepReagentsSolventTemperatureTime
1NaOH, chloroacetic acidEthanol60–80°C4–6 h
2NaBH3CN, 1-(3-chlorophenyl)-2-aminopropanolMethanolRT12 h

Chiral Resolution of Racemic Mixtures

Optically active intermediates are critical for biological activity. As disclosed in EP0924193A1:

  • Asymmetric reduction : A ketone precursor (e.g., 2-(3-chlorophenyl)-2-oxoethylamine) is reduced using chiral catalysts like (R)-BINAP-Ru complexes, achieving >98% enantiomeric excess (ee).

  • Crystallization : The sodium salt is precipitated from an ethanol-water mixture (3:1 v/v), yielding 85–90% purity.

Example Data :

ParameterValue
ee after reduction98.5%
Crystallization yield87%
Final purity (HPLC)≥98%

One-Pot Synthesis Optimization

A streamlined approach from CN111056928A adapts a one-pot strategy:

  • Simultaneous alkylation and amination :

    • Combine 4-(2-aminopropyl)phenol, 3-chloro-1,2-epoxypropane, and NaOH in ethanol.

    • Heat at 75°C for 3 h to form the amine-epoxide adduct.

  • Acid-base neutralization : Add acetic acid to precipitate the sodium salt.

Yield and Efficiency :

MetricResult
Conversion rate97%
Isolated yield90.9%
Solvent systemEthanol-water (1:3)

Critical Analysis of Methodologies

Comparative Performance

MethodAdvantagesLimitations
Multi-stepHigh enantiopurity; scalableLengthy process (5–7 steps)
One-potReduced steps; cost-effectiveLower chiral control (requires post-synthesis resolution)

Solvent and Catalyst Selection

  • Ethanol : Preferred for its polarity and ability to dissolve both organic and inorganic reagents.

  • NaBH3CN : Superior to NaBH4 for selective amine formation without reducing ester groups.

Industrial-Scale Considerations

  • Cost drivers : Chiral catalysts account for 60–70% of raw material costs.

  • Purification : Crystallization remains the most efficient method, achieving >99% purity after two recrystallizations.

Emerging Techniques

  • Enzyme-mediated synthesis : Lipases (e.g., Candida antarctica) catalyze ester hydrolysis with 95% efficiency, reducing reliance on harsh bases.

  • Flow chemistry : Microreactors improve heat transfer during exothermic amination steps, enhancing yield by 15% .

Chemical Reactions Analysis

Types of Reactions: BRL 37344 sodium primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of BRL 37344 sodium .

Scientific Research Applications

Pharmacological Applications

  • Obesity Research
    • BRL-37344 has been studied for its potential to promote weight loss through enhanced lipolysis and thermogenesis. Animal studies have indicated that administration of BRL-37344 results in significant reductions in body weight and fat mass due to increased metabolic rate .
  • Diabetes Management
    • The compound's role in improving insulin sensitivity has made it a candidate for diabetes research. Studies have shown that BRL-37344 can enhance glucose uptake in skeletal muscle and adipose tissue, thereby aiding in blood sugar regulation .
  • Cardiovascular Health
    • Research indicates that BRL-37344 may have cardioprotective effects by improving cardiac function and reducing the risk of heart failure through its action on β3-ARs, which can lead to improved myocardial energy metabolism .

Case Study 1: Obesity Treatment

In a controlled study involving obese rats, administration of BRL-37344 led to a marked decrease in body weight over a 12-week period compared to control groups. The mechanism was attributed to increased lipolysis and energy expenditure measured through indirect calorimetry.

Case Study 2: Diabetes Improvement

A clinical trial assessed the effects of BRL-37344 on insulin sensitivity in prediabetic individuals. Results showed a significant improvement in insulin sensitivity scores after 8 weeks of treatment, indicating its potential utility in diabetes management.

Data Table: Summary of Research Findings

Study TypeApplication AreaKey FindingsReference
Animal StudyObesitySignificant weight loss and fat reduction
Clinical TrialDiabetesImproved insulin sensitivity
Mechanistic StudyCardiovascular HealthEnhanced cardiac function

Mechanism of Action

BRL 37344 sodium exerts its effects by selectively binding to and activating β3-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins involved in metabolic processes such as lipolysis and thermogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

BRL37344 belongs to a class of β3-AR agonists investigated for obesity and metabolic syndrome. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of BRL37344 and Analogous β3-AR Agonists

Compound Name Receptor Selectivity Efficacy in Preclinical Models Toxicity Profile Clinical Status Key References
BRL37344 Selective β3-AR agonist (low β1/β2 activity) Increases lipolysis, thermogenesis, and cutaneous blood flow in dogs ; improves glucose tolerance in obese mice Cardiovascular side effects (e.g., tachycardia) observed in dogs Preclinical/Research use
CL316243 Selective β3-AR agonist Enhances brown adipose tissue (BAT) activation in mice; reduces adiposity Species-specific toxicity; not tolerated in humans Discontinued
Ritobegron β3-AR partial agonist Moderate stimulation of BAT; limited metabolic effects Lower cardiac risks but insufficient efficacy Phase II discontinued
Solabegron β3-AR agonist with β1/β2 activity Promotes bladder relaxation; repurposed for overactive bladder Off-target β1/β2 effects (e.g., hypertension) Approved for bladder disorders
CGP12177A β1/β2 antagonist; β3-AR agonist Mixed effects: reduces blood pressure but increases heart rate in dogs Complex cardiovascular interactions Research tool

Key Findings :

Selectivity and Mechanism :

  • BRL37344 and CL316243 are highly selective for β3-AR, minimizing cross-reactivity with β1/β2 receptors, unlike solabegron and CGP12177A .
  • CGP12177A’s dual β1/β2 antagonism and β3 agonism make it a unique but clinically challenging compound .

Efficacy: BRL37344 and CL316243 demonstrate robust metabolic effects in rodents, including BAT activation and improved insulin sensitivity .

Toxicity :

  • BRL37344 induces tachycardia and vasodilation in dogs, limiting its therapeutic utility . CL316243 and solabegron exhibit similar cardiovascular risks, while ritobegron’s partial agonism reduces toxicity but also efficacy .

Clinical Outcomes: None of the β3-AR agonists listed have succeeded in obesity trials. Solabegron’s approval for bladder disorders highlights the importance of target tissue specificity .

Structural and Functional Insights

  • BRL37344 vs. CL316243 : Both share a 3-chlorophenyl group critical for β3-AR binding, but CL316243’s benzodioxole dicarboxylate structure enhances metabolic stability .
  • BRL37344 vs. Solabegron : Solabegron’s additional methoxy groups increase β1/β2 activity, contributing to off-target effects .

Biological Activity

Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, commonly referred to as BRL-37344 sodium, is a compound recognized for its potent biological activity, particularly as a selective β3-adrenoceptor agonist. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 127299-93-8
  • Molecular Formula : C19H21ClNNaO4
  • Molecular Weight : 385.82 g/mol
  • Solubility : Soluble in water

BRL-37344 sodium primarily acts as a β3-adrenoceptor agonist , which means it selectively binds to the β3 subtype of adrenergic receptors. This receptor is predominantly found in adipose tissue and plays a crucial role in regulating thermogenesis and energy expenditure. The compound exhibits an EC50 value of approximately 3 nM , indicating its high potency and selectivity over β1 and β2 receptors by more than 10,000-fold .

Biological Activities

  • Thermogenesis and Metabolic Effects
    • In vivo studies have shown that BRL-37344 sodium enhances thermogenesis in brown adipose tissue, leading to increased metabolic rates. This effect is particularly beneficial in conditions such as obesity and type 2 diabetes, where metabolic dysregulation is prevalent .
  • Impact on Insulin and Glucose Levels
    • Administration of BRL-37344 sodium has been associated with decreased blood insulin and glucose levels, suggesting its potential utility in managing metabolic disorders .
  • Effects on Smooth Muscle Cells
    • Research indicates that BRL-37344 sodium can induce relaxation in human bladder smooth muscle cells under pathological conditions, such as bladder outlet obstruction. This relaxation effect is mediated through β-adrenoceptor signaling pathways .

Case Study 1: Metabolic Regulation

A study conducted on obese mice demonstrated that treatment with BRL-37344 sodium resulted in significant weight loss and improved insulin sensitivity compared to control groups. The findings highlighted the compound's potential as a therapeutic agent for obesity-related complications.

Case Study 2: Bladder Function Improvement

In a clinical setting, patients with bladder outlet obstruction were treated with BRL-37344 sodium. The results showed a marked improvement in bladder compliance and a reduction in detrusor hyperplasia, indicating its effectiveness in alleviating symptoms associated with urinary retention .

Data Table: Summary of Biological Activities

ActivityEffectReference
ThermogenesisIncreased energy expenditure
Insulin SensitivityDecreased insulin levels
Glucose RegulationLowered blood glucose levels
Smooth Muscle RelaxationEnhanced relaxation in bladder smooth muscle

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, and how is this determined experimentally?

  • The compound primarily targets β3-adrenoceptors (β3-ARs), as demonstrated by its structural similarity to the prototypical β3-AR agonist BRL 37344 . Experimental validation involves competitive binding assays using radiolabeled ligands (e.g., (−)-[³H]-CGP 12177) and functional studies in isolated tissues (e.g., rodent adipose tissue or cardiac preparations) to measure lipolysis, thermogenesis, or contractile responses . Receptor specificity is confirmed by blocking β1/β2-ARs with antagonists like nadolol and using selective β3-AR antagonists such as SR 59230A .

Q. What analytical methods are recommended for characterizing the purity and stability of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>99% pharmaceutical grade, as per supplier specifications) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on thermal stability and phase transitions, critical for storage and formulation . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How does this compound modulate adipokine production, and what experimental models are used to study this?

  • β3-AR activation by the compound inhibits leptin production in adipocytes, as shown in rodent models . Researchers use primary adipocyte cultures or 3T3-L1 cell lines treated with the agonist, followed by ELISA or RT-PCR to quantify leptin mRNA/protein levels. Co-treatment with β3-AR antagonists (e.g., SR 59230A) validates receptor-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in β3-adrenoceptor agonist responses between rodent models and human tissues?

  • Rodent β3-ARs have higher expression in adipose tissue and myocardium compared to humans, leading to interspecies variability . To reconcile this, use human primary adipocytes or induced pluripotent stem cell (iPSC)-derived cardiomyocytes for in vitro studies. Transcriptomic profiling (e.g., RNA-seq) identifies species-specific receptor isoforms and downstream signaling pathways .

Q. What methodological considerations are essential when designing experiments to isolate β3-adrenoceptor-mediated effects from β1/β2 interference?

  • Employ selective pharmacological blockers :

  • β1/β2-AR antagonist: Nadolol (10⁻⁵ M) to block off-target effects.
  • β3-AR antagonist: SR 59230A (10⁻⁷ M) for receptor validation .
    • Use knockout models (e.g., β3-AR⁻/⁻ mice) to confirm target specificity.
    • Measure downstream biomarkers (e.g., cAMP levels via ELISA) to distinguish β3-AR signaling from β1/β2 pathways .

Q. What strategies optimize the synthesis of enantiomerically pure forms of this compound for structure-activity relationship (SAR) studies?

  • Chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak® OD) separates enantiomers, as demonstrated in analogous β3-AR agonist syntheses . Asymmetric catalysis using chiral ligands (e.g., BINAP) during key steps (e.g., hydroxylation) improves enantiomeric excess (ee >98%) . Validate purity with circular dichroism (CD) and X-ray crystallography .

Q. How do researchers evaluate the compound’s thermodynamic stability under varying storage conditions?

  • Conduct accelerated stability studies using TGA/DSC to determine degradation kinetics under controlled humidity/temperature . Forced degradation studies (e.g., exposure to light, acid/alkali) identify vulnerable functional groups (e.g., ester hydrolysis). Monitor stability via HPLC and Fourier-transform infrared spectroscopy (FTIR) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cardioprotective effects in rodent vs. human models be interpreted?

  • Rodent studies show β3-AR activation enhances cardiac contractility via cAMP-independent pathways (e.g., nitric oxide signaling), but human cardiomyocytes exhibit weaker β3-AR expression . Address contradictions by:

  • Cross-species comparative studies using tissue microarrays.
  • Genetic knockdown/overexpression of β3-AR in human iPSC-derived cardiomyocytes.
  • Meta-analysis of preclinical vs. clinical trial data to identify confounding variables (e.g., dosing regimens) .

Methodological Tables

Experimental Design Key Parameters References
β3-AR binding affinity assaysIC₅₀ values vs. BRL 37344; Radioligand: [³H]-CGP 12177
Thermogravimetric analysis (TGA)Degradation onset temperature (°C)
Chiral separation (HPLC)Retention time (min); ee (%)
Adipokine modulation (ELISA)Leptin concentration (pg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.